5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione
Description
5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is an organic compound with a complex structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-ethyl-2-(2-methylphenyl)imino-5-pentan-2-yl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H25N3O2/c1-5-9-13(4)18(6-2)15(22)20-17(21-16(18)23)19-14-11-8-7-10-12(14)3/h7-8,10-11,13H,5-6,9H2,1-4H3,(H2,19,20,21,22,23) |
InChI Key |
XJHFBIBKHDBWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=NC2=CC=CC=C2C)NC1=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione typically involves multi-step organic synthesis. One common method involves the condensation of appropriate aldehydes with ammonia or amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to optimize reaction conditions and improve efficiency. The use of catalysts such as Raney nickel and specific promoters like ammonium acetate can enhance the reaction rates and selectivity . The process is typically carried out under high pressure and temperature to achieve the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nicotinic acid derivatives from oxidation, reduced forms of the compound from hydrogenation, and substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrimidine derivatives, such as 5-ethyl-2-methylpyridine and 2-methyl-5-vinylpyridine .
Uniqueness
What sets 5-ethyl-2-(2-methylanilino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
